molecular formula C21H23ClN2O2 B5121220 N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide

N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide

Cat. No. B5121220
M. Wt: 370.9 g/mol
InChI Key: SMKXXECDXSDJKZ-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide, commonly known as A-841720, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. By inhibiting FAAH, A-841720 increases the levels of endocannabinoids in the body, which can have a range of biochemical and physiological effects.

Mechanism of Action

A-841720 works by inhibiting N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide, the enzyme responsible for breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors can have a range of effects, including pain relief, anti-inflammatory effects, and regulation of mood and appetite.
Biochemical and Physiological Effects:
A-841720 has been shown to have a range of biochemical and physiological effects, many of which are mediated by the endocannabinoid system. Some of the effects include pain relief, anti-inflammatory effects, regulation of mood and appetite, and potential anti-tumor effects. A-841720 has also been shown to have neuroprotective effects in animal models of neurological diseases.

Advantages and Limitations for Lab Experiments

One advantage of using A-841720 in lab experiments is its potency and selectivity for N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide inhibition. This allows for more precise manipulation of the endocannabinoid system and can help to elucidate the specific roles of endocannabinoids in various physiological processes. However, one limitation of using A-841720 is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on A-841720 and the endocannabinoid system. Some of the areas of interest include further investigation of its potential therapeutic applications in various diseases and conditions, elucidation of the specific roles of endocannabinoids in different physiological processes, and development of more potent and selective N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide inhibitors. Additionally, there is growing interest in the potential use of endocannabinoid-based therapies in personalized medicine, as genetic variations in the endocannabinoid system may play a role in individual responses to different drugs and treatments.

Synthesis Methods

The synthesis of A-841720 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis method was first described in a scientific paper by Liang et al. in 2005. The authors reported a yield of 25% for the final compound and noted that the synthesis method could be optimized for higher yields.

Scientific Research Applications

A-841720 has been extensively studied for its potential therapeutic applications in various diseases and conditions. Some of the areas of research include pain management, inflammation, anxiety, depression, and addiction. A-841720 has also been investigated for its potential use in cancer therapy, as endocannabinoids have been shown to have anti-tumor effects.

properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-14(2)13-23-21(26)19(12-16-6-10-18(22)11-7-16)24-20(25)17-8-4-15(3)5-9-17/h4-12,14H,13H2,1-3H3,(H,23,26)(H,24,25)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKXXECDXSDJKZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-Chlorophenyl)-1-((isobutylamino)carbonyl)vinyl)-4-methylbenzamide

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